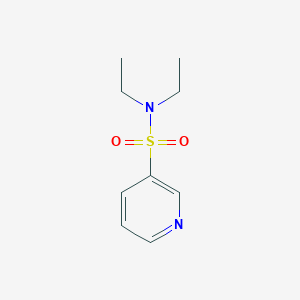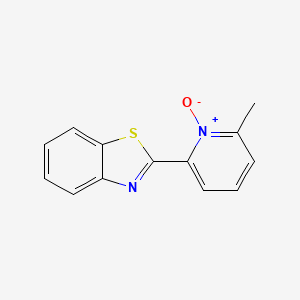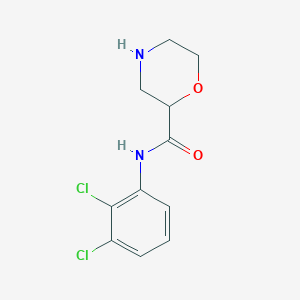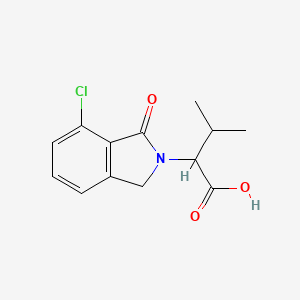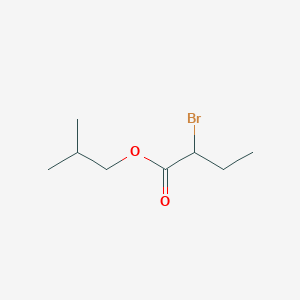![molecular formula C15H16ClN3OS B13880630 [4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B13880630.png)
[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with an aminophenyl group and a methanone moiety attached to a chlorothiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-aminophenylpiperazine with 5-chlorothiophene-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of automated reactors, precise temperature control, and efficient purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophenes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It is used in assays to investigate its binding affinity and specificity towards certain proteins or enzymes.
Medicine
In medicine, this compound is explored for its therapeutic potential. It is being investigated for its efficacy in treating certain diseases or conditions, particularly those involving the central nervous system.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. It is also utilized in the production of specialty chemicals and intermediates for various applications.
Mecanismo De Acción
The mechanism of action of [4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
Trifluorotoluene: An organic compound with similar solvating properties.
Uniqueness
What sets [4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H16ClN3OS |
|---|---|
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
[4-(4-aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone |
InChI |
InChI=1S/C15H16ClN3OS/c16-14-6-5-13(21-14)15(20)19-9-7-18(8-10-19)12-3-1-11(17)2-4-12/h1-6H,7-10,17H2 |
Clave InChI |
PVHXZBIMPWXITF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=C(S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate](/img/structure/B13880548.png)

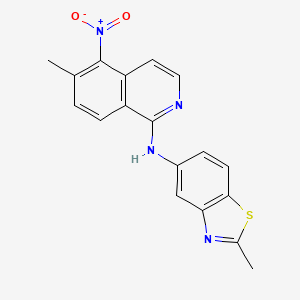
![Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate](/img/structure/B13880577.png)
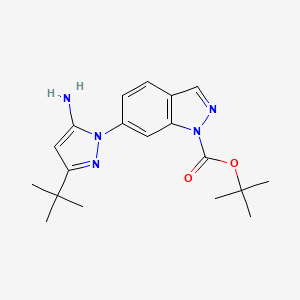
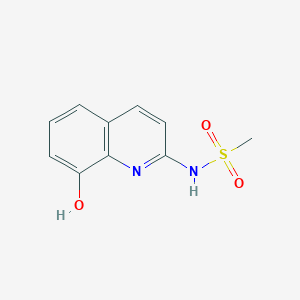
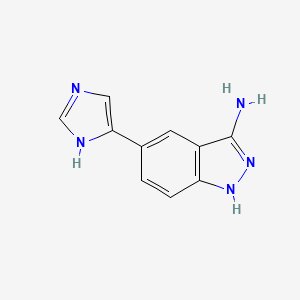
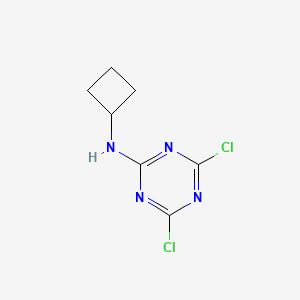
![Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate](/img/structure/B13880598.png)
